2,2',3,3',4,4'-Hexachlorobiphényle

Vue d'ensemble

Description

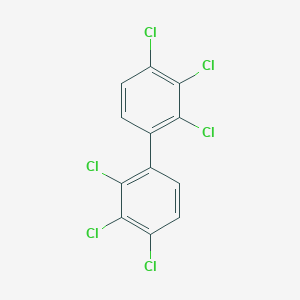

2,2’,3,3’,4,4’-Hexachlorobiphenyl is an organic chemical compound belonging to the group of polychlorinated biphenyls. It is also known by its IUPAC name, 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene. This compound has been used in various industrial applications, including as dielectric fluids in transformers, hydraulic fluids, and plasticizers in synthetic resins . due to its potential health hazards, its production and use have been banned in many countries since 1979 .

Mécanisme D'action

Target of Action

2,2’,3,3’,4,4’-Hexachlorobiphenyl, also known as Aroclor 1260, is an organic chemical that belongs to a group of compounds called polychlorinated biphenyls . It primarily targets the liver and has been associated with neurodevelopmental disorders .

Mode of Action

The compound interacts with its targets in an atropselective manner . This means that it selectively affects cellular targets implicated in PCB developmental neurotoxicity . Detailed information about the specific interactions and resulting changes is limited .

Biochemical Pathways

It is known that the compound can be metabolized by human liver microsomes . This suggests that it may affect pathways related to liver function and metabolism .

Pharmacokinetics

The pharmacokinetics of 2,2’,3,3’,4,4’-Hexachlorobiphenyl are complex due to its chemical properties. It has a high molecular weight of 360.88 g·mol−1 and is a viscous oily liquid . It has a low solubility in water , which may affect its bioavailability and distribution in the body

Result of Action

It has been associated with potential carcinogenic effects and neurodevelopmental disorders . It may also cause changes in liver function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,3’,4,4’-Hexachlorobiphenyl. For instance, it was used in transformers as dielectric fluids until production was banned in 1979 . Despite this, it can still be found in the environment due to its long life expectancy . This suggests that its action can be influenced by factors such as its presence in the environment and its stability over time .

Applications De Recherche Scientifique

Historical Context and Industrial Applications

Historically, PCB 138 was utilized in:

- Electrical Equipment : Used as an insulating fluid in transformers and capacitors due to its excellent electrical insulating properties.

- Hydraulic Fluids : Employed in hydraulic systems for its stability and resistance to thermal degradation.

- Plasticizers : Incorporated into synthetic resins and plastics to enhance flexibility and durability.

- Surface Coatings : Utilized in paints and inks for its chemical stability and resistance to degradation.

Since the late 1970s, the use of PCBs has been heavily restricted due to their environmental persistence and potential health risks, including carcinogenic effects .

Scientific Research Applications

Despite its ban in many countries, PCB 138 continues to be relevant in scientific research, particularly in toxicology and environmental science. Key applications include:

Toxicological Studies

Research has focused on understanding the toxic effects of PCB 138 on living organisms. Studies indicate that exposure can lead to:

- Endocrine Disruption : PCB 138 has been shown to affect hormonal systems by interacting with hormone receptors .

- Carcinogenic Potential : It is classified as a probable human carcinogen based on animal studies .

- Cellular Mechanisms : Investigations into how PCB 138 affects cellular communication and proliferation are ongoing .

Environmental Monitoring

PCB 138 is often analyzed in environmental samples to assess contamination levels. Techniques used include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is employed for detecting trace levels of PCBs in soil, water, and biological samples .

- Photodechlorination Studies : Research has been conducted on the degradation of PCB 138 through photodechlorination processes using various surfactants .

Analytical Chemistry

PCB 138 serves as a standard reference material in analytical chemistry for calibrating instruments and validating methods. It is crucial for:

- Quality Control : Ensuring accuracy in environmental testing laboratories.

- Method Development : Assisting researchers in developing new analytical techniques for detecting PCBs .

Case Study 1: Toxic Effects on Wildlife

A study examined the effects of PCB 138 on rat liver function, revealing increased levels of liver enzymes associated with toxicity but no significant acute toxic effects observed at lower exposure levels. This suggests a need for further investigation into long-term exposure risks .

Case Study 2: Environmental Persistence

Research highlighted the persistence of PCB 138 in sediment samples from contaminated sites, demonstrating its bioaccumulation potential in aquatic organisms. The study utilized advanced analytical techniques to quantify PCB levels over time .

| Application Area | Methodology | Key Findings |

|---|---|---|

| Toxicology | Animal Studies | Induced liver enzyme activity; potential carcinogen |

| Environmental Monitoring | GC-MS | Detected PCB levels in contaminated sediments |

| Analytical Chemistry | Calibration Standards | Validated methods for PCB detection |

Analyse Biochimique

Biochemical Properties

2,2’,3,3’,4,4’-Hexachlorobiphenyl is found in air, soil, mammals, and marine animals . It is known to interact with various enzymes and proteins, affecting biochemical reactions

Cellular Effects

It is known to have potential carcinogenic effects

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Temporal Effects in Laboratory Settings

2,2’,3,3’,4,4’-Hexachlorobiphenyl has a biological half-life of 436.52 days This suggests that it is stable and does not degrade quickly

Dosage Effects in Animal Models

The effects of 2,2’,3,3’,4,4’-Hexachlorobiphenyl vary with different dosages in animal models

Metabolic Pathways

It is known to interact with various enzymes or cofactors

Transport and Distribution

It is known to interact with various transporters or binding proteins

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Méthodes De Préparation

2,2’,3,3’,4,4’-Hexachlorobiphenyl can be synthesized through an Ullmann reaction, which involves the coupling of chlorinated phenyl rings over copper powder at elevated temperatures (around 230°C) . This method is commonly used in laboratory settings. Industrial production methods have historically involved the chlorination of biphenyl in the presence of a catalyst, resulting in a mixture of polychlorinated biphenyls, including 2,2’,3,3’,4,4’-Hexachlorobiphenyl .

Analyse Des Réactions Chimiques

2,2’,3,3’,4,4’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:

Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and catalysts like copper powder . The major products formed from these reactions are various polychlorinated dibenzofurans .

Comparaison Avec Des Composés Similaires

2,2’,3,3’,4,4’-Hexachlorobiphenyl is similar to other polychlorinated biphenyls, such as:

2,2’,3,4,4’,5’-Hexachlorobiphenyl: This compound has a similar structure but differs in the position of chlorine atoms.

2,2’,3,4,4’,5,5’-Heptachlorobiphenyl: This compound has an additional chlorine atom, making it more chlorinated.

2,2’,3,3’,4,6’-Hexachlorobiphenyl: This compound has a different substitution pattern on the phenyl rings.

The uniqueness of 2,2’,3,3’,4,4’-Hexachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity and toxicological properties .

Activité Biologique

2,2',3,3',4,4'-Hexachlorobiphenyl (PCB 136) is a member of the polychlorinated biphenyl (PCB) family, which has been extensively studied due to its environmental persistence and potential health risks. PCBs were widely used in industrial applications until their production was banned in many countries due to their toxicological effects. This article focuses on the biological activity of PCB 136, highlighting its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

PCB 136 is characterized by six chlorine atoms attached to a biphenyl structure. Its specific configuration contributes to its biological activity, particularly its interaction with the aryl hydrocarbon receptor (AhR), which mediates various toxicological responses.

Aryl Hydrocarbon Receptor Interaction

PCB 136 and other coplanar PCBs bind to the AhR, leading to the activation of gene expression related to xenobiotic metabolism. This interaction can result in the induction of cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which are involved in the metabolism of various compounds including hormones and drugs .

Reactive Metabolites and Oxidative Stress

The metabolism of PCB 136 can produce reactive metabolites that contribute to cellular injury. Increased levels of reactive oxygen species (ROS) have been observed, leading to oxidative stress and potential tumor promotion through mechanisms that disrupt cellular communication .

Case Studies and Experimental Findings

-

Developmental Toxicity in Animal Models

A study on mice demonstrated that exposure to PCB 136 resulted in teratogenic effects such as cleft palates and renal defects when co-administered with TCDD (a potent dioxin). The study indicated that PCB 136 could potentiate the effects of TCDD on fetal development . -

Liver Enzyme Induction

Research involving rats showed that PCB 136 significantly induced ethoxyresorufin-O-deethylase (EROD) activity, a marker for AhR activation. Despite this induction, no overt toxic effects were noted at certain exposure levels, suggesting a complex relationship between enzyme induction and toxicity . -

Reproductive Toxicity

In reproductive studies involving mink, higher chlorinated PCBs including PCB 136 were found to be more toxic than their less chlorinated counterparts. The study highlighted significant reproductive impairments linked to exposure .

Data Summary

The following table summarizes key findings related to the biological activity of PCB 136:

Propriétés

IUPAC Name |

1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAGRXWGMYTPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2,2%27,3,3%27,4,4%27-Hexachlorobiphenyl | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858932 | |

| Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38380-07-3, 11096-82-5 | |

| Record name | PCB 128 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38380-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aroclor 1260 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2',3,3',4,4'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ11O9J71Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.